4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a methoxy group, a pyridine ring, an isoxazole ring, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the pyridine ring, and the coupling of these intermediates with the benzenesulfonohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may produce aminopyridine derivatives.
Scientific Research Applications
4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
- 4-methoxy-N’-{[3-(2-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
- 4-methoxy-N’-{[3-(4-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Uniqueness
The uniqueness of 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-24-12-4-6-13(7-5-12)26(22,23)20-18-16(21)15-9-14(19-25-15)11-3-2-8-17-10-11/h2-8,10,15,20H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINLKMKCZGPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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